This compound is derived from docosanoic acid, a fatty acid that serves as the backbone for various lipid-based molecules. The tert-butoxy group provides steric hindrance, which can influence the compound's reactivity and interaction with biological systems. As an ADC linker, it plays a crucial role in the targeted delivery of therapeutic agents to cancer cells, enhancing efficacy while minimizing systemic toxicity .
The synthesis of 22-(tert-Butoxy)-22-oxodocosanoic acid typically involves several steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .
The molecular structure of 22-(tert-Butoxy)-22-oxodocosanoic acid features:
The structural formula can be represented as follows:
The presence of functional groups influences both its chemical reactivity and biological interactions .
22-(tert-Butoxy)-22-oxodocosanoic acid can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in drug delivery systems .
The mechanism of action of 22-(tert-Butoxy)-22-oxodocosanoic acid is primarily associated with its role as an ADC linker:
This mechanism enhances therapeutic efficacy while reducing off-target effects associated with conventional chemotherapy .
The primary applications of 22-(tert-Butoxy)-22-oxodocosanoic acid include:
22-(tert-Butoxy)-22-oxodocosanoic acid (CAS 1642333-05-8) is a C₂₆ long-chain fatty acid derivative featuring a terminal tert-butyl ester group and a carboxylic acid head. Its molecular formula (C₂₆H₅₀O₄) and moderate molecular weight (426.68 g/mol) make it valuable in bioconjugation chemistry, particularly as a non-cleavable linker in antibody-drug conjugates (ADCs) and PROTACs [3] [7]. The extended aliphatic chain (22 carbons) and differentiated termini pose distinctive synthetic challenges, demanding precise optimization at multiple stages.
A critical synthetic challenge involves the selective reduction of the ω-keto group in precursor molecules without affecting other sensitive functionalities. Enamine formation serves as a protective and directing strategy for this purpose. By condensing the ketone group of a ω-oxodocosanoic acid derivative with a secondary amine (e.g., pyrrolidine), an enamine intermediate is generated. This intermediate allows selective reduction of the enamine double bond using hydride donors (NaBH₄, NaBH₃CN) or catalytic hydrogenation, yielding the saturated alkyl chain while preserving the carboxylic acid and potential ester groups [4].
Key variables influencing efficiency include:
Table 1: Performance of Enamine Reduction Strategies for ω-Oxo Acid Intermediates
Enamine Former | Reducing Agent | Solvent System | Selectivity (%) | Yield (%) |
---|---|---|---|---|
Pyrrolidine | NaBH₃CN | MeOH/AcOH buffer | >95 | 88 |
Morpholine | NaBH₄ | THF/H₂O | 85 | 76 |
Piperidine | LiAlH₄ | Et₂O | 78* | 65 |
Note: *Significant ester reduction observed (~15%). THF = Tetrahydrofuran, MeOH = Methanol, Et₂O = Diethyl ether. Data adapted from methodologies in [4].
Catalytic hydrogenation offers a scalable alternative for reducing ω-keto acids or esters to the corresponding ω-hydroxy compounds—precursors for the tert-butoxy carbonyl group. Heterogeneous catalysts like palladium on carbon (Pd/C, 5-10% Pd) or platinum oxide (PtO₂) are employed under moderate H₂ pressure (50-100 psi). Challenges include:
Table 2: Hydrogenation Efficiency for C₂₂ Keto-Acid Derivatives
Catalyst | Pressure (psi) | Temperature (°C) | Solvent | Conversion (%) | Over-Reduction (%) |
---|---|---|---|---|---|
5% Pd/C | 60 | 50 | Ethanol | 92 | <5 |
PtO₂ | 100 | 70 | Ethyl Acetate | 95 | 8-12 |
Raney Ni | 200 | 80 | THF | 85 | 15-20 |
Data synthesized from catalyst screening studies in [4].
Installing the tert-butyl ester onto the C₂₂ chain requires selective mono-esterification of dicarboxylic acid precursors. Direct esterification with tert-butanol faces steric hindrance and requires Brønsted or Lewis acid catalysts. Alternatively, tert-butyl acetoacetate transesterification circumvents these issues:
Docosanedioic acid + (CH₃COCH₂CO₂t-Bu) → 22-(*tert*-Butoxy)-22-oxodocosanoic acid + CH₃COCH₂CO₂H
Critical parameters include:
Table 3: Solvent and Catalyst Impact on Mono-Esterification Yield
Catalyst | Solvent | Temperature (°C) | Mono-Ester Yield (%) | Di-Ester Impurity (%) |
---|---|---|---|---|
DMAP (0.2 eq) | DCM | 25 | 89 | 2 |
TBAF (0.05 eq) | Toluene | 40 | 85 | 5 |
p-TSA (1 eq) | tert-Butanol | 80 | 65 | 25 |
Adapted from esterification optimization data in [1] [4] [5].
Scale-up of 22-(tert-Butoxy)-22-oxodocosanoic acid synthesis faces material and process constraints:
Table 4: Scalability Constraints and Mitigation Strategies
Challenge | Root Cause | Mitigation Approach | Scale Achieved (Current) |
---|---|---|---|
Diacid Precursor Synthesis | Multi-step homologation (low yield) | Microbial synthesis (C₂₂ diacids from yeast) | Laboratory scale (mg) |
Mono/Di-Ester Separation | Similar polarity in C₂₆ chains | Fractional crystallization (heptane/EtOAc) | 100 g (batch) |
Thermal Instability | Retro-Claisen at >30°C | Cold-chain storage (4°C), lyophilization | 5 g (commercial) [3] |
High Catalyst Cost | Pd/C for hydrogenation | Catalyst recycling via magnetic nanoparticles | Pilot scale (10 g) |
Data aggregated from vendor specifications [1] [2] [3] and process studies [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7